molecular formula C16H20F3N3O8S B13437283 5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine

5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine

Cat. No.: B13437283
M. Wt: 471.4 g/mol
InChI Key: QLYAGYHIPMMOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The specific synthetic route and reaction conditions are typically proprietary information held by manufacturers and research institutions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public literature. it is likely that the production involves standard organic synthesis techniques, including the use of protecting groups and coupling agents to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine is used extensively in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of 5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine involves its ability to modify proteins through covalent bonding. The mercapto group can form disulfide bonds with cysteine residues in proteins, while the nitrophenyl group can participate in various chemical reactions, altering the protein’s function and activity .

Comparison with Similar Compounds

Similar Compounds

    N6-(tert-Butoxycarbonyl)-L-lysine: Another lysine derivative used in peptide synthesis.

    N6-(Benzyloxycarbonyl)-L-lysine: Used for protecting lysine residues in peptide synthesis.

    N6-(Fmoc)-L-lysine: Commonly used in solid-phase peptide synthesis.

Uniqueness

5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine is unique due to its combination of a mercapto group and a nitrophenyl group, which allows for versatile chemical modifications and applications in various fields of research .

Properties

Molecular Formula

C16H20F3N3O8S

Molecular Weight

471.4 g/mol

IUPAC Name

2-amino-6-[(4-nitrophenyl)methoxycarbonylamino]-5-sulfanylhexanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C14H19N3O6S.C2HF3O2/c15-12(13(18)19)6-5-11(24)7-16-14(20)23-8-9-1-3-10(4-2-9)17(21)22;3-2(4,5)1(6)7/h1-4,11-12,24H,5-8,15H2,(H,16,20)(H,18,19);(H,6,7)

InChI Key

QLYAGYHIPMMOOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(=O)NCC(CCC(C(=O)O)N)S)[N+](=O)[O-].C(=O)(C(F)(F)F)O

Origin of Product

United States

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